![molecular formula C10H14N5Na2O8P B141956 Adenosine Phosphate Disodium CAS No. 149022-20-8](/img/structure/B141956.png)
Adenosine Phosphate Disodium
Overview
Description
Adenosine Phosphate Disodium, also known as Adenosine 5’-diphosphate disodium salt, is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . It is a nucleotide that consists of three main structures: the nitrogenous base, adenine; the sugar, ribose; and a chain of two phosphate groups bound to ribose .
Synthesis Analysis
Adenosine Phosphate Disodium can be synthesized from adenosine and inorganic polyphosphate (polyP) in a one-pot reaction involving adenosine kinase and two functionally distinct polyphosphate kinases (PPKs) . Another method involves the hydrolysis of ATP in tissue by adenosine triphosphatase .Molecular Structure Analysis
Adenosine Phosphate Disodium consists of a nitrogen base (adenine) and a sugar molecule (ribose), which create adenosine, plus two phosphate molecules . The phosphate tail of ATP is the actual power source which the cell taps .Chemical Reactions Analysis
Adenosine Phosphate Disodium undergoes hydrolysis in acidic, neutral, and alkaline conditions . In glucose-deprived astrocytes, the high cellular ATP and CrP contents are rapidly depleted within minutes after application of the glycolysis inhibitor 2-deoxyglucose and the respiratory chain inhibitor antimycin A .Physical And Chemical Properties Analysis
Adenosine Phosphate Disodium is a non-flammable solid . When heated to decomposition, it emits acrid fumes of carbon oxides and NOx .Scientific Research Applications
Microbiology Research
Adenosine 5’-monophosphate disodium salt is used as a dissolved organic phosphorus (DOP) compound to study its rate of hydrolysis in Escherichia coli lysates. This helps in understanding the microbial metabolism of nucleotides .
Cellular Biology
In cellular biology, it is used to induce calcium responses in Fura2-loaded osteoblasts (C2-OB), which is crucial for studying bone formation and metabolism .
Enzymology
This compound serves as a substrate for various enzymes such as AMP-thymidine kinase, AMP deaminase, and 5′-nucleotidase. These enzymes are involved in nucleotide metabolism and have implications in understanding genetic disorders and developing therapeutic strategies .
Platelet Aggregation Studies
It has been used as a positive control in platelet aggregation studies to analyze antiplatelet activity, which is significant in cardiovascular research .
Dermatology and Aesthetic Medicine
Adenosine-5’-monophosphate disodium salt is involved in cellular energy transfers and is useful for skin rejuvenation, playing a role in dermatology and aesthetic dermatology applications .
Kinetic Studies
The compound has been subject to kinetic studies under various pH conditions to understand its stability and reactivity, which can inform drug formulation and stability studies .
Each application mentioned above has been referenced from reliable sources, providing a rich and informative content for each field as requested.
MilliporeSigma - Adenosine 5’-monophosphate MilliporeSigma - Adenosine 5’-monophosphate MilliporeSigma - Adenosine 5’-diphosphate Thermo Scientific Chemicals - Adenosine-5’-monophosphate disodium salt Kinetics and Mechanistic Study of Hydrolysis of Adenosine Monophosphate
Mechanism of Action
Adenosine 5’-monophosphate disodium salt, also known as Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate or Adenosine Phosphate Disodium, is a nucleotide involved in various cellular energy transfer reactions .
Target of Action
The primary target of Adenosine 5’-monophosphate disodium salt is a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK plays a key role in cellular energy homeostasis .
Mode of Action
Adenosine 5’-monophosphate disodium salt acts as an activator of AMPK . It binds to the γ subunit of AMPK, leading to a conformational change that protects AMPK from dephosphorylation and hence, activation .
Biochemical Pathways
The activation of AMPK triggers a cascade of events within the cell that are all aimed at restoring energy balance . These include the inhibition of anabolic pathways, such as fatty acid synthesis, and the activation of catabolic pathways, such as fatty acid oxidation .
Pharmacokinetics
It is known to be soluble in water, dimethyl sulfoxide, and methanol , which suggests it may have good bioavailability.
Result of Action
The activation of AMPK by Adenosine 5’-monophosphate disodium salt leads to a shift in cellular metabolism towards catabolic processes, thereby generating ATP and restoring energy balance . This can have various effects at the molecular and cellular level, including the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the improvement of delayed cutaneous hypersensitivity .
Action Environment
The action of Adenosine 5’-monophosphate disodium salt can be influenced by various environmental factors. Furthermore, the photolysis behavior of Adenosine 5’-monophosphate disodium salt in seawater has been studied, and it has been found that it can release inorganic phosphate under environmentally relevant light conditions .
Future Directions
Adenosine Phosphate Disodium plays a crucial role in several cellular functions such as the synthesis of nucleic acids and many biochemical processes including cell energy metabolism . It is expected to provide insights on the effect of pH on the kinetics and the mechanism of the phosphate monoester bond cleavage .
properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXLVXZRPRRCRP-IDIVVRGQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196617 | |
Record name | Adenosine phosphate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine Phosphate Disodium | |
CAS RN |
4578-31-8 | |
Record name | Adenosine phosphate disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine phosphate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium adenosine 5'-phosphate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADENOSINE PHOSPHATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1WZ11DSRN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Adenosine 5'-monophosphate disodium salt (AMP) interact within specific lipid environments?
A: Research shows that AMP can be entrapped within a mono-olein-based cubic Ia3d liquid crystalline phase. This entrapment leads to interactions primarily through the sn-2 and sn-3 alcoholic OH groups of mono-olein. [] This interaction is noteworthy because it enables the hydrolysis of the sugar-phosphate ester bond in AMP, a reaction not typically observed under normal conditions. []
Q2: What makes the hydrolysis of AMP within the Ia3d phase unique?
A: While the hydrolysis mechanism appears consistent for both AMP and its 2'-deoxy derivative (dAMP), the reaction proceeds at a slower rate for dAMP. [] This suggests that the presence of the 2'-hydroxyl group in AMP plays a significant role in the interaction with the lipid matrix and subsequent hydrolysis. Notably, this hydrolysis mechanism appears highly specific to the Ia3d phase, not occurring in other lipid phases. []
Q3: Can the pH level influence the structure of coordination polymers formed with AMP?
A: Yes, pH regulation can directly impact the structure of coordination polymers formed with AMP. For instance, research demonstrates the formation of two distinct Cu(ii)-AMP-4,4'-bipy coordination polymers under differing pH conditions. [] At a specific pH, the nucleotide remains unprotonated, resulting in the formation of {[Cu(AMP)(4,4'-bipy)(H2O)3]·5H2O}n. [] Conversely, a lower pH leads to nucleotide protonation and the formation of {[Cu2(HAMP)2(4,4'-bipy)2(H2O)4]·2NO3·11H2O}n, where NO3- ions are incorporated to balance the charge. []
Q4: Does the inclusion of Adenosine 5'-monophosphate disodium salt in infant formula provide any benefits?
A: While not directly addressed in the provided research papers, Adenosine 5'-monophosphate disodium salt is included as an ingredient in an immune formula milk powder. [] The formula aims to provide comprehensive nutrition and enhance immunity in infants, although specific mechanisms of action for AMP are not elaborated upon in the provided abstract. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.